N-(3-ethylsulfinylcyclohexyl)-1-oxoisochromene-3-carboxamide
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Overview
Description
N-(3-ethylsulfinylcyclohexyl)-1-oxoisochromene-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylsulfinylcyclohexyl)-1-oxoisochromene-3-carboxamide typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the isochromene moiety. The key steps include:
Formation of the Cyclohexyl Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Ethylsulfinyl Group: This step involves the oxidation of an ethylthio group to an ethylsulfinyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Construction of the Isochromene Moiety: This can be synthesized through cyclization reactions involving aromatic precursors.
Coupling of the Cyclohexyl and Isochromene Moieties: This step involves the formation of a carboxamide bond through amide coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethylsulfinylcyclohexyl)-1-oxoisochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfinyl group can be further oxidized to an ethylsulfonyl group using strong oxidizing agents.
Reduction: The carbonyl group in the isochromene moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of N-(3-ethylsulfonylcyclohexyl)-1-oxoisochromene-3-carboxamide.
Reduction: Formation of N-(3-ethylsulfinylcyclohexyl)-1-hydroxyisochromene-3-carboxamide.
Substitution: Formation of various substituted carboxamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-ethylsulfinylcyclohexyl)-1-oxoisochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
N-(3-ethylsulfinylcyclohexyl)-1-oxoisochromene-3-carboxamide can be compared with other similar compounds, such as:
N-(3-ethylsulfinylcyclohexyl)-6-(trifluoromethyl)pyridazin-3-amine: Similar in structure but with a pyridazine ring instead of an isochromene moiety.
N-(3-ethylsulfinylcyclohexyl)-2-(1-methylpyrazol-4-yl)morpholine-4-carboxamide: Contains a morpholine ring and a pyrazole moiety, differing in the heterocyclic components.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-ethylsulfinylcyclohexyl)-1-oxoisochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-2-24(22)14-8-5-7-13(11-14)19-17(20)16-10-12-6-3-4-9-15(12)18(21)23-16/h3-4,6,9-10,13-14H,2,5,7-8,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWCEXKOWLUJBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)C1CCCC(C1)NC(=O)C2=CC3=CC=CC=C3C(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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